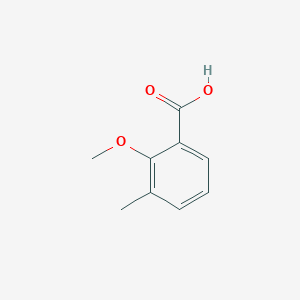

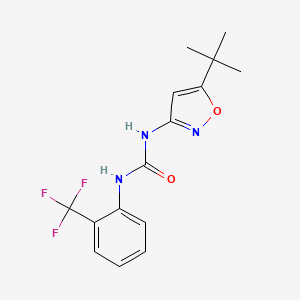

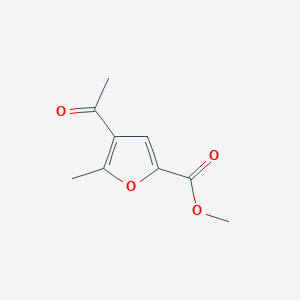

Methyl 4-acetyl-5-methylfuran-2-carboxylate

Übersicht

Beschreibung

“Methyl 4-acetyl-5-methylfuran-2-carboxylate” is a derivative of furan1. Furan and its derivatives have been extensively studied and have widespread applications, including therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals2.

Synthesis Analysis

The synthesis of polysubstituted furan-3(4)-carboxylates has been analyzed and summarized in a microreview1. Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction1. For instance, ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt1.

Molecular Structure Analysis

The molecular structure of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” can be analyzed using spectroscopic techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods2. The experimentally analyzed spectral results can be carefully compared with theoretical values obtained using density functional theory (DFT) calculations2.

Chemical Reactions Analysis

The chemical reactions of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” can be analyzed using various spectroscopic techniques2. The correlated experimental and theoretical structural vibrational assignments along with their potential energy distributions (PEDs) and all the spectroscopic spectral investigations of the titled structure were observed to be in good agreements with calculated results2.

Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” can be analyzed using various spectroscopic techniques2. The experimentally analyzed spectral results can be carefully compared with theoretical values obtained using density functional theory (DFT) calculations2.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Methyl 4-acetyl-5-methylfuran-2-carboxylate is involved in various synthesis processes and chemical reactions. For instance, it is used in the synthesis of ethyl 4-(1,2,3-thiadiazol-4-yl)-5-methylfuran-2-carboxylate, a compound obtained by cyclization under the conditions of the Hurd–Mori reaction. This synthesized ester undergoes bromination and reacts with different nucleophiles, leading to various substitution products while maintaining the stability of the furylthiadiazole fragment (Remizov et al., 2015).

Structural and Dynamical Studies

The compound plays a critical role in structural and dynamical studies in chemistry. For example, the molecular-beam Fourier transform microwave spectrum of2-acetyl-5-methylfuran was analyzed to understand the torsional dynamics of two methyl groups. This study provided insights into the internal rotations of two nonequivalent methyl groups and helped determine rotational and internal rotation parameters, contributing significantly to the understanding of molecular dynamics and structure (Van, Stahl, & Nguyen, 2016).

Chemical Transformations and Derivatives

Methyl 4-acetyl-5-methylfuran-2-carboxylate is integral in the production of various chemical derivatives. For instance, its treatment with phosphoric acid leads to the formation of 2,4,4-tris(5′-methyl-2′-furyl)-1-pentanol as a tetrameric product, demonstrating its versatility in chemical transformations. This product's structural formula is supported by IR, UV, NMR, and mass spectral data, highlighting the compound's potential in forming complex chemical structures (Ishigaki & Shono, 1974).

Reaction with Nucleophiles

The compound's reactions with various nucleophiles are of significant interest in scientific research. For instance, its brominated derivative reacts with diverse N-, S-, O-, and P-nucleophiles to form corresponding substitution products. These reactions contribute to a broader understanding of furan chemistry and its applications in synthesizing novel compounds (Remizov et al., 2015).

Safety And Hazards

The safety and hazards of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” are not explicitly mentioned in the available resources. However, it’s always important to handle chemicals with care and follow safety guidelines.

Zukünftige Richtungen

The future directions of “Methyl 4-acetyl-5-methylfuran-2-carboxylate” are not explicitly mentioned in the available resources. However, furan and its derivatives have wide-spread applications which include, but not limited to, therapeutics, photovoltaics, dyes and pigments, corrosion inhibitors, food antioxidants, sustainable chemistry, and agrochemicals2. This suggests that there could be potential for further research and development in these areas.

Please note that this information is based on the available resources and there might be more recent studies or data not included in this analysis.

Eigenschaften

IUPAC Name |

methyl 4-acetyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-5(10)7-4-8(9(11)12-3)13-6(7)2/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZJIFQWVPVKLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361155 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-acetyl-5-methylfuran-2-carboxylate | |

CAS RN |

29172-10-9 | |

| Record name | methyl 4-acetyl-5-methylfuran-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.